3-Bromo-2-fluoro-4-methoxybenzaldehyde
Overview
Description
3-Bromo-2-fluoro-4-methoxybenzaldehyde is an aromatic aldehyde with the molecular formula C8H6BrFO2. This compound is characterized by the presence of bromine, fluorine, and methoxy functional groups attached to a benzaldehyde core. It is used as an intermediate in organic synthesis and has applications in various fields, including medicinal chemistry and material science.
Scientific Research Applications
3-Bromo-2-fluoro-4-methoxybenzaldehyde is utilized in various scientific research applications:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Material Science: The compound is used in the development of advanced materials, including polymers and nanomaterials.
Chemical Biology: It is employed in the synthesis of bioactive molecules for studying biological pathways and mechanisms.
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various enzymes and receptors in the body, particularly those involved in the process of free radical bromination, nucleophilic substitution, and oxidation .
Mode of Action
The mode of action of 3-Bromo-2-fluoro-4-methoxybenzaldehyde involves interactions at the benzylic position . This compound can participate in free radical reactions, where it can lose a hydrogen atom at the benzylic position, which can be resonance stabilized . It can also undergo nucleophilic substitution reactions .
Biochemical Pathways
It’s known that similar compounds can affect pathways involving free radical bromination, nucleophilic substitution, and oxidation .
Action Environment
Environmental factors such as temperature, pH, and the presence of other molecules can influence the action, efficacy, and stability of this compound . For instance, the rate of reaction can be influenced by the difference in electronegativity .
Safety and Hazards
Future Directions
3-Bromo-2-fluoro-4-methoxybenzaldehyde could potentially be used in the development of new therapeutic agents, given its role in the synthesis of resveratrol derivatives as potent inhibitors of LSD1 .
Relevant Papers The compound has been used in various studies, including the asymmetric synthesis of a novel β-hydroxy-α-amino acid derivative , the synthesis of 2-(3-bromo-4-methoxyphenyl)-5-fluorobenzothiazole , and the synthesis of resveratrol derivatives as potent inhibitors of LSD1 .
Biochemical Analysis
Biochemical Properties
It is known that brominated and fluorinated compounds often interact with various enzymes and proteins in biochemical reactions . The exact nature of these interactions would depend on the specific context and the other molecules involved.
Cellular Effects
Similar compounds have been known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that halogenated compounds can interact with biomolecules, inhibit or activate enzymes, and cause changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Bromo-2-fluoro-4-methoxybenzaldehyde can be synthesized through the bromination of 2-fluoro-4-methoxybenzaldehyde. The reaction typically involves the use of a brominating agent such as 1,3-di-n-butylimidazolium tribromide under solvent-free conditions . The reaction proceeds efficiently at room temperature, yielding the desired product with high purity.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and reagent concentration, can optimize the production process.
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-2-fluoro-4-methoxybenzaldehyde undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The bromine and fluorine substituents on the benzene ring make it susceptible to further electrophilic substitution reactions.
Nucleophilic Addition: The aldehyde group can participate in nucleophilic addition reactions, forming alcohols or other derivatives.
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Common Reagents and Conditions:
Bromination: 1,3-di-n-butylimidazolium tribromide is used as a brominating agent.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Nucleophilic Addition: Reagents such as Grignard reagents or organolithium compounds are used for nucleophilic addition to the aldehyde group.
Major Products Formed:
Brominated Derivatives: Further bromination can yield polybrominated compounds.
Alcohols: Nucleophilic addition of organometallic reagents results in the formation of alcohols.
Carboxylic Acids: Oxidation of the aldehyde group produces carboxylic acids.
Comparison with Similar Compounds
3-Bromo-2-methoxybenzaldehyde: Similar structure but lacks the fluorine atom.
2-Fluoro-4-methoxybenzaldehyde: Similar structure but lacks the bromine atom.
2-Bromo-4-methoxybenzaldehyde: Similar structure but lacks the fluorine atom.
Uniqueness: 3-Bromo-2-fluoro-4-methoxybenzaldehyde is unique due to the presence of both bromine and fluorine atoms, which confer distinct chemical properties and reactivity. This combination of substituents can enhance its utility in specific synthetic applications and biological studies.
Properties
IUPAC Name |
3-bromo-2-fluoro-4-methoxybenzaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrFO2/c1-12-6-3-2-5(4-11)8(10)7(6)9/h2-4H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZZFGKYKWIWFGN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C=O)F)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrFO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.03 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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